(NZ)-4-methoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide
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Overview
Description
This compound is characterized by its unique chemical structure, which includes a methoxy group, a methylphenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-4-methoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative through a series of reactions, such as Friedel-Crafts acylation and subsequent modifications.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group is introduced through sulfonation reactions, typically using sulfonyl chlorides and amines.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, use of continuous flow reactors, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(NZ)-4-methoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
(NZ)-4-methoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (NZ)-4-methoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Cellular Processes: Influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and benzenesulfonamide compounds with different substituents. Examples include:
- 4-methoxy-N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide
- 4-methoxy-N-[(1Z)-3-[(2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide
Uniqueness
The uniqueness of (NZ)-4-methoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
(NZ)-4-methoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class, known for its diverse biological activities. This compound features a methoxy group, a sulfonamide moiety, and a naphthalene derivative, which contribute to its potential therapeutic applications. Understanding its biological activity is crucial for identifying its possible roles in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C24H20N2O4S, with a molecular weight of 432.5 g/mol. The structural complexity of this compound may lead to unique interactions with biological targets, influencing its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C24H20N2O4S |
Molecular Weight | 432.5 g/mol |
Functional Groups | Methoxy, Sulfonamide |
Structural Features | Naphthalene derivative |
Biological Activity Overview
Research on related compounds has indicated various biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The specific biological activity of this compound requires empirical testing to elucidate potential therapeutic applications.
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. Compounds structurally similar to this compound have demonstrated significant antimicrobial activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Sulfanilamide | Basic sulfonamide structure | Antibacterial |
Nifuroxazide | Nitrofurantoin derivative | Antimicrobial |
Celecoxib | Sulfonamide with COX-inhibitory properties | Anti-inflammatory |
These comparisons suggest that this compound may exhibit similar activities due to its sulfonamide moiety.
Antiviral Potential
Recent studies on related compounds have shown promise in antiviral activity against Hepatitis B Virus (HBV). For instance, derivatives of N-phenylbenzamide have been reported to increase intracellular levels of APOBEC3G (A3G), an antiviral protein that inhibits HBV replication. This mechanism may also be applicable to this compound, warranting further investigation into its antiviral efficacy.
Case Studies and Research Findings
- Antiviral Activity Against HBV :
-
Cytotoxicity Assessment :
- The cytotoxic effects of related compounds were assessed using MTT assays to determine the concentration required to inhibit cell viability by 50% (CC50). Such methodologies can be applied to assess the safety profile of this compound in future studies.
Properties
IUPAC Name |
(NZ)-4-methoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-16-6-5-7-17(14-16)25-23-15-22(20-8-3-4-9-21(20)24(23)27)26-31(28,29)19-12-10-18(30-2)11-13-19/h3-15,25H,1-2H3/b26-22- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTVVFYWSIUYJI-ROMGYVFFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)OC)/C4=CC=CC=C4C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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